2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde
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Overview
Description
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde is an organic compound that features a benzaldehyde core substituted with two methyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2,5-dimethylbenzaldehyde with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be performed using acyl chlorides or anhydrides.
Major Products
Oxidation: 2,5-Dimethyl-4-(1-piperazinyl)-benzoic acid.
Reduction: 2,5-Dimethyl-4-(1-piperazinyl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The piperazine ring is known to enhance the compound’s ability to cross the blood-brain barrier, making it effective in central nervous system applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl: This compound has a similar structure but with a fluorobenzyl group instead of an aldehyde group.
2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl)benzyl: This compound features a propenyl group instead of an aldehyde group.
Uniqueness
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,5-dimethyl-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C13H18N2O/c1-10-8-13(11(2)7-12(10)9-16)15-5-3-14-4-6-15/h7-9,14H,3-6H2,1-2H3 |
InChI Key |
JNUUWHVUFKIRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCNCC2)C)C=O |
Origin of Product |
United States |
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